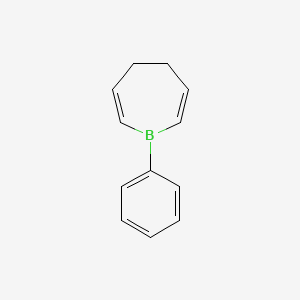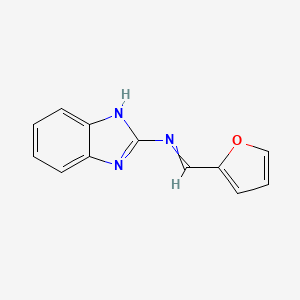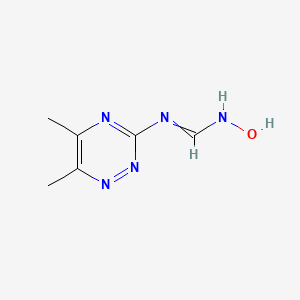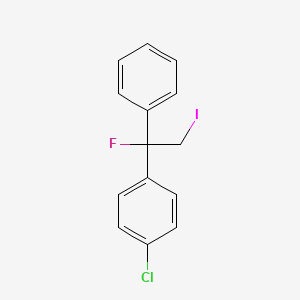
1-phenyl-4,5-dihydro-1H-borepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4,5-dihydro-1H-borepine is a boron-containing heterocyclic compound It features a seven-membered unsaturated ring with a tricoordinate boron atom This compound is an analogue of cycloheptatriene, with the boron atom contributing to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-4,5-dihydro-1H-borepine typically involves the lithiation of o,o’-dibromobibenzyl, followed by reaction with tributyl borate to form a fused borinic acid ring. This intermediate is then treated with n-bromosuccinimide (NBS) to yield a bromo-substituted product, which undergoes dehydrohalogenation to form the borepin ring system . Another method involves a tin-boron exchange reaction to synthesize fused borepin systems .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-4,5-dihydro-1H-borepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borepin oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the borepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Borepin oxides.
Reduction: Dihydro derivatives.
Substitution: Substituted borepin derivatives with various functional groups.
Applications De Recherche Scientifique
1-Phenyl-4,5-dihydro-1H-borepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex boron-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Mécanisme D'action
The mechanism of action of 1-phenyl-4,5-dihydro-1H-borepine involves its interaction with molecular targets through its boron atom. The boron atom can form Lewis acid-base adducts, interact with π and π* orbitals, and participate in electron transfer processes. These interactions can modulate various biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Phenyl-4,5-dihydro-1H-borepine can be compared with other boron-containing heterocycles such as:
Cycloheptatriene: Similar ring structure but lacks boron.
Silepins and Phosphepins: Contain silicon or phosphorus instead of boron, leading to different reactivity and properties.
Uniqueness: The presence of boron in this compound imparts unique electronic properties, making it a valuable compound for various applications, especially in materials science and medicinal chemistry.
Conclusion
This compound is a fascinating compound with unique chemical properties and diverse applications
Propriétés
Numéro CAS |
59269-92-0 |
|---|---|
Formule moléculaire |
C12H13B |
Poids moléculaire |
168.04 g/mol |
Nom IUPAC |
1-phenyl-4,5-dihydroborepine |
InChI |
InChI=1S/C12H13B/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h3-11H,1-2H2 |
Clé InChI |
FJNRJLPXOLHRGM-UHFFFAOYSA-N |
SMILES canonique |
B1(C=CCCC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)

![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)




![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)

